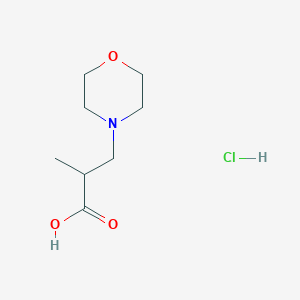

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of propanoic acid, featuring a morpholine ring and a methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Propanoic Acid Moiety: The morpholine ring is then reacted with a propanoic acid derivative, such as 2-bromo-3-methylpropanoic acid, under basic conditions to form the desired product.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale synthesis of the morpholine ring and propanoic acid derivatives.

Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Purification and Crystallization: Purification of the final product through crystallization and recrystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the methyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride exhibits notable biological activities, especially in the context of neuropharmacology. It has been studied for its potential as a modulator of neurotransmitter systems, particularly glutamate receptors. This modulation can influence synaptic plasticity and cognitive functions, making it a candidate for investigating treatments for neurological disorders such as epilepsy and neurodegenerative diseases .

Neuropharmacology

The compound is primarily utilized in studies related to neurotransmitter modulation. It has shown potential in:

- Modulating glutamate receptors : This interaction is crucial for understanding cognitive functions and synaptic plasticity.

- Investigating therapeutic effects : Its application in models of epilepsy and neurodegeneration highlights its role in developing new treatments.

Enzyme Interactions

This compound can act as a substrate or inhibitor for specific enzymes, influencing their catalytic activity. Studies have demonstrated that it can alter cell signaling pathways and gene expression, which are essential for cellular metabolism and function.

Antimicrobial Studies

Recent research has explored the antimicrobial properties of compounds structurally similar to this compound. These studies indicate potential applications in developing antimicrobial agents against various pathogens .

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on synaptic responses, researchers utilized electrophysiological recordings to demonstrate its ability to modulate glutamate receptor activity. Results indicated enhanced synaptic plasticity, suggesting therapeutic implications for cognitive enhancement and memory disorders.

Case Study 2: Enzyme Modulation

Another significant study focused on the compound's interaction with specific metabolic enzymes involved in neurotransmitter synthesis. The findings revealed that varying concentrations of the compound could either activate or inhibit enzyme activity, depending on dosage, highlighting its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The morpholine ring and propanoic acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

3-Morpholin-4-ylpropanoic acid: Lacks the methyl group, resulting in different chemical and biological properties.

2-Methyl-3-piperidin-4-ylpropanoic acid: Contains a piperidine ring instead of a morpholine ring, leading to variations in reactivity and applications.

2-Methyl-3-pyrrolidin-4-ylpropanoic acid:

Uniqueness: 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is unique due to the presence of both a morpholine ring and a methyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride (CAS Number: 1052522-32-3) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring and a propanoic acid moiety, which contribute to its unique biochemical properties. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in the development of therapeutic agents targeting various diseases.

The molecular formula of this compound is C8H16ClNO3. Its structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme mechanisms and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as both a substrate and an inhibitor, influencing various metabolic processes. The morpholine ring enhances its binding affinity to target proteins, while the propanoic acid moiety may facilitate interactions with active sites on enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.

- Antimicrobial Activity : Some studies have indicated that this compound may possess antimicrobial properties, although further investigation is needed to establish its efficacy against specific pathogens.

Study 1: Enzyme Interaction

A study examined the interaction of this compound with various enzymes involved in metabolic pathways. The results showed significant inhibition of enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders .

Study 2: Neuroprotective Properties

In a neuroprotection study, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings indicated that treatment with this compound reduced cell death by modulating apoptotic pathways, highlighting its therapeutic potential in neurodegenerative diseases .

Study 3: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Morpholin-4-ylpropanoic acid | Lacks methyl group | Different enzyme inhibition profile |

| 2-Methyl-3-piperidin-4-ylpropanoic acid | Contains piperidine ring | Varies in reactivity |

| 2-Methyl-3-pyrrolidin-4-ylpropanoic acid | Contains pyrrolidine ring | Distinct pharmacological properties |

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride?

- Methodological Answer : Synthesis optimization typically involves multi-step reactions, such as reduction, amination, and acidification. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and acidification) has been successfully applied to similar hydrochlorides, improving yield and scalability . Additionally, "one-pot" processes can streamline synthesis by combining cyclization, oxidation, and rearrangement steps, reducing intermediate purification needs . Key parameters include reaction temperature, solvent selection (e.g., ethyl acetate for phase separation), and stoichiometric ratios of reagents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Utilize spectroscopic techniques such as ¹H/¹³C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, especially when quantifying impurities below 0.1% . For hydrochloride salts, ion chromatography can monitor chloride content, while differential scanning calorimetry (DSC) verifies crystallinity .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Emergency showers and eye-wash stations must be accessible. Contaminated clothing should be removed immediately and laundered with specialized training . Storage conditions should adhere to guidelines for hygroscopic and light-sensitive compounds, typically in airtight containers under nitrogen at 2–8°C .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection at 210–260 nm is standard. For enhanced sensitivity, coupling with tandem mass spectrometry (LC-MS/MS) enables detection at nanogram levels . Calibration curves using certified reference standards (e.g., EP/Ph. Eur. impurities) ensure accuracy . Sample preparation may involve solid-phase extraction (SPE) to isolate the compound from biological or pharmaceutical matrices .

Advanced Research Questions

Q. How can researchers identify and quantify synthetic impurities or degradation products?

- Methodological Answer : Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to detect unknown impurities. Compare retention times and fragmentation patterns against reference standards of common byproducts, such as 4-methylphenylpropanoic acid derivatives or morpholine-ring-opened analogs . Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can predict degradation pathways, with forced degradation (acid/base hydrolysis, oxidation) used to validate analytical methods .

Q. What strategies are effective for resolving enantiomeric forms of this compound?

- Methodological Answer : Chiral resolution requires chiral stationary phase (CSP) HPLC or capillary electrophoresis (CE). For instance, (+)-3-chloro-2-methyl-2-hydroxy propionic acid enantiomers were separated using a cellulose-based CSP with a methanol/water mobile phase . Alternatively, enzymatic resolution with lipases or esterases can selectively hydrolyze one enantiomer, followed by crystallization .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct pH-rate profiling (pH 1–13) to identify degradation hotspots. For example, hydrochlorides often degrade via hydrolysis in acidic conditions or oxidation at neutral pH. Use Arrhenius plots to model degradation kinetics at elevated temperatures (50–80°C) and extrapolate shelf-life . Stabilizers like antioxidants (e.g., BHT) or chelating agents (EDTA) can mitigate metal-catalyzed degradation .

Q. What in vitro models are suitable for studying its biological activity and mechanism of action?

- Methodological Answer : Use cell-based assays (e.g., HEK293 or CHO cells) to evaluate receptor binding or enzyme inhibition. For neuropharmacology studies, primary neuronal cultures can assess effects on ion channels or neurotransmitter uptake . Metabolite profiling via untargeted metabolomics (LC-QTOF-MS) identifies downstream pathways, while siRNA knockdown validates target engagement .

Properties

IUPAC Name |

2-methyl-3-morpholin-4-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXVHGVQSOVEGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.